An In-depth Technical Guide to 1-(Furan-3-yl)pentane-1,4-dione for Scientific Professionals
An In-depth Technical Guide to 1-(Furan-3-yl)pentane-1,4-dione for Scientific Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the furan scaffold holds a place of prominence. Its presence in a multitude of biologically active compounds underscores its significance as a privileged structure.[1][2] This guide focuses on a specific, yet potentially pivotal, furan-containing molecule: 1-(Furan-3-yl)pentane-1,4-dione . Also known by its synonym Ipomeanine, this compound merges the reactive potential of a 1,4-dicarbonyl system with the unique electronic and steric properties of a 3-substituted furan ring.
The strategic placement of the furan moiety at the C1 position of the pentane-1,4-dione backbone presents a molecule with a rich chemical character. The 1,4-dicarbonyl functionality is a well-established precursor for the synthesis of various five-membered heterocycles through reactions like the Paal-Knorr synthesis, opening avenues for the creation of diverse compound libraries.[3] This guide will provide a comprehensive overview of the chemical structure, physicochemical properties, plausible synthetic routes, and potential applications of 1-(Furan-3-yl)pentane-1,4-dione, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The foundational step in understanding any chemical entity is a thorough characterization of its structure and key identifiers.
Caption: 2D representation of 1-(Furan-3-yl)pentane-1,4-dione.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 496-06-0 | [4][5] |
| Molecular Formula | C₉H₁₀O₃ | [6] |
| Molecular Weight | 166.17 g/mol | [6] |
| IUPAC Name | 1-(Furan-3-yl)pentane-1,4-dione | PubChem |
| Synonyms | Ipomeanine, 1-(3-Furyl)-1,4-pentanedione | [7] |
| InChI | InChI=1S/C9H10O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-6H,2-3H2,1H3 | [6] |
| InChIKey | VUENWDJSJYJARL-UHFFFAOYSA-N | [6] |
| SMILES | CC(=O)CCC(=O)C1=COC=C1 | [6] |
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a compound's physical and spectroscopic properties is paramount for its application in research and development. Due to a scarcity of experimentally determined data in publicly accessible literature, the following table includes predicted values from reputable sources. It is crucial for researchers to independently verify these properties upon synthesis and purification.
Table 2: Physicochemical Properties (Predicted)
| Property | Predicted Value | Source/Method |
| XlogP | 0.7 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 46.6 Ų | PubChem |
Spectroscopic Data (Predicted)
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene protons of the pentane chain, and the methyl protons. The furan protons will likely appear in the aromatic region, with characteristic coupling patterns. The methylene protons adjacent to the carbonyl groups will be deshielded and are expected to appear as triplets. The methyl protons will be the most upfield signal, appearing as a singlet.
¹³C NMR (Predicted): The carbon NMR spectrum will show signals for the two distinct carbonyl carbons, the carbons of the furan ring, the two methylene carbons, and the methyl carbon. The carbonyl carbons will be the most downfield signals.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the two ketone functionalities, likely in the range of 1680-1720 cm⁻¹. Other characteristic peaks would include C-H stretching of the furan ring and the alkyl chain, as well as C-O-C stretching of the furan ether linkage.
Mass Spectrometry (Predicted): Predicted LC-MS/MS data from PhytoBank suggests a protonated molecule [M+H]⁺ at m/z 167.07027.[8] Fragmentation patterns would likely involve cleavage of the pentanedione chain and fragmentation of the furan ring.
Synthetic Approaches: A Rationale-Driven Protocol
The synthesis of 1,4-dicarbonyl compounds can be challenging.[3] However, several established methodologies can be adapted for the preparation of 1-(Furan-3-yl)pentane-1,4-dione. The Stetter reaction, which involves the 1,4-addition of an aldehyde to a Michael acceptor, stands out as a powerful and atom-economical method.[7][9]
Caption: Proposed synthetic workflow for 1-(Furan-3-yl)pentane-1,4-dione.
Experimental Protocol: Stetter Reaction for the Synthesis of 1-(Furan-3-yl)pentane-1,4-dione
Rationale: The Stetter reaction facilitates a nucleophilic acylation via an "umpolung" (polarity reversal) of the aldehyde carbonyl carbon. A thiazolium salt catalyst generates an N-heterocyclic carbene (NHC) in the presence of a base. The NHC adds to the aldehyde, and after deprotonation, forms a Breslow intermediate, which is a nucleophilic acyl anion equivalent. This intermediate then undergoes a Michael addition to an α,β-unsaturated ketone (in this case, methyl vinyl ketone) to afford the 1,4-dicarbonyl product.[7]
Step-by-Step Methodology:
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Catalyst and Base Preparation: To a solution of 3-furaldehyde (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO), add a catalytic amount of a thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 0.1 eq.).
-
Reaction Initiation: Add triethylamine (1.1 eq.) to the mixture and stir at room temperature for 10-15 minutes to generate the active N-heterocyclic carbene catalyst.
-
Addition of Michael Acceptor: Slowly add methyl vinyl ketone (1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 1-(Furan-3-yl)pentane-1,4-dione.
Self-Validation: The identity and purity of the synthesized compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with the predicted data.
Potential Applications in Drug Discovery and Development
The furan nucleus is a cornerstone in the design of a wide array of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a furan moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
The structure of 1-(Furan-3-yl)pentane-1,4-dione presents several opportunities for its application in drug discovery:
-
Scaffold for Heterocyclic Synthesis: As a 1,4-dicarbonyl compound, it is a prime candidate for the Paal-Knorr synthesis to generate substituted furans, pyrroles, and thiophenes.[3] This allows for the rapid generation of diverse compound libraries for high-throughput screening.
-
Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, offering a way to modulate the electronic and steric properties of a lead compound to improve its activity, selectivity, or metabolic stability.
-
Direct Biological Activity: Furan-containing compounds themselves can exhibit potent biological activity. While the specific activity of 1-(Furan-3-yl)pentane-1,4-dione is not extensively documented, its structural similarity to other bioactive furans suggests potential for further investigation. For instance, the related compound Ipomeanine has been studied for its toxicity, which is linked to its metabolic activation.[10] Understanding these mechanisms can inform the design of safer and more effective therapeutic agents.
Conclusion
1-(Furan-3-yl)pentane-1,4-dione is a molecule of significant interest for chemical and pharmaceutical research. Its unique combination of a furan ring and a 1,4-dicarbonyl system provides a versatile platform for the synthesis of a wide range of heterocyclic compounds. While a lack of extensive experimental data currently exists in the public domain, this guide has provided a comprehensive overview of its structure, predicted properties, and a plausible, detailed synthetic protocol. The established and diverse biological activities of furan-containing molecules provide a strong rationale for the exploration of 1-(Furan-3-yl)pentane-1,4-dione and its derivatives as potential new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound is highly encouraged and promises to yield valuable insights for the drug discovery and development community.
References
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ChemDraw. (n.d.). PerkinElmer Informatics. Retrieved January 16, 2026, from [Link]
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Contributions from the Stetter Reaction to the Organic Chemistry. (2018). International Journal of Creative Research Thoughts, 6(1). Retrieved January 16, 2026, from [Link]
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PhytoBank. (2015, April 24). Showing 1-(furan-3-yl)pentane-1,4-dione (PHY0164542). Retrieved January 16, 2026, from [Link]
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The Good Scents Company. (n.d.). ipomeanine. Retrieved January 16, 2026, from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for Ipomeanine (HMDB0034243). Retrieved January 16, 2026, from [Link]
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